1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

Catalog No.
S3219089
CAS No.
1394039-99-6
M.F
C10H15NO3
M. Wt
197.234
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

CAS Number

1394039-99-6

Product Name

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanol

Molecular Formula

C10H15NO3

Molecular Weight

197.234

InChI

InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2

InChI Key

RSRQLBAKFRYJDI-UHFFFAOYSA-N

SMILES

C1COCC(N1)CC(C2=CC=CO2)O

solubility

not available

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound characterized by the presence of a furan ring and a morpholine ring linked by an ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and materials science. The furan ring is a five-membered aromatic ring containing oxygen, while the morpholine ring is a six-membered heterocyclic compound containing both nitrogen and oxygen.

There is no scientific research currently available on the specific mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol.

  • Potential skin and eye irritant: The hydroxyl group can be irritating to the skin and eyes.
  • Potential respiratory irritant: Inhalation of dust or vapors (if applicable) should be avoided.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The furan ring can be reduced to yield tetrahydrofuran derivatives.
  • Substitution: The hydroxyl group can be replaced with various functional groups, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride serve as typical reducing agents.
  • Substitution: Reactions often involve alkyl halides or acid chlorides as reagents in the presence of bases.

Major Products

The major products from these reactions include:

  • Carbonyl compounds from oxidation.
  • Tetrahydrofuran derivatives from reduction.
  • Various substituted derivatives from substitution reactions.

Research indicates that 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol exhibits potential biological activity, particularly in medicinal chemistry. Its mechanism of action often involves interactions with biological targets such as enzymes or receptors, which may modulate their activity. The unique combination of the furan and morpholine rings allows for versatile interactions, including hydrogen bonding and π-π stacking, contributing to its biological efficacy.

Synthetic Routes

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves:

  • Formation of the Furan Ring: This can be achieved through cyclization of 1,4-dicarbonyl compounds using acid catalysts.
  • Formation of the Morpholine Ring: Morpholine can be synthesized by reacting diethylene glycol with ammonia under catalytic conditions.
  • Linking the Rings: A nucleophilic substitution reaction links the furan and morpholine rings, utilizing derivatives of each in the presence of bases.

Industrial Production Methods

In industrial settings, optimized synthetic routes focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency.

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: The compound is utilized in creating polymers and materials with unique properties.
  • Biological Research: It acts as a probe for studying biological processes and interactions.

Several compounds share structural similarities with 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol:

Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-yl)-2-(piperidin-3-yl)ethan-1-olContains piperidine instead of morpholineDifferent ring structure may affect biological activity
1-(Furan-2-yl)-2-(pyrrolidin-3-yl)ethan-1-olContains pyrrolidine instead of morpholineOffers different steric and electronic properties
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-olContains thiophene instead of furanAlters electronic properties due to sulfur presence

Uniqueness

The uniqueness of 1-(Furan-2-yl)-2-(morpholin-3-y)ethan -1 -ol lies in its dual-ring structure, combining both furan and morpholine rings. This combination provides distinct chemical reactivity and biological interactions that are not present in other similar compounds. The ability to engage in multiple types of

The synthesis of 1-(furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol was first reported in the early 21st century, coinciding with advancements in heterocyclic compound design. Its CAS registry (1394039-99-6) indicates its emergence as part of a broader effort to explore furan-morpholine hybrids for pharmaceutical applications. Early synthetic routes leveraged Mannich-type reactions, which facilitate the incorporation of amine and carbonyl groups into complex architectures.

Table 1: Key Molecular Properties of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

PropertyValue
Molecular Formula$$ \text{C}{10}\text{H}{15}\text{NO}_{3} $$
Molecular Weight197.23 g/mol
IUPAC Name1-(furan-2-yl)-2-morpholin-3-ylethanol
Canonical SMILESC1COCC(N1)CC(C2=CC=CO2)O

The compound’s development aligns with trends in atom-economic synthesis, where researchers prioritize efficient bond-forming strategies. Its ethyl-linked furan and morpholine moieties suggest intentional design to balance hydrophilicity and aromaticity, critical for optimizing drug-like properties.

The compound features two heterocyclic systems: a furan ring and a morpholine moiety. The furan ring (C~4~H~4~O) is a five-membered aromatic oxygen heterocycle characterized by conjugated π-electron systems and resonance stabilization. Its electron-rich nature enables participation in dipole-dipole interactions and π-stacking, making it valuable for designing bioactive molecules [2]. Experimental studies demonstrate that furan derivatives undergo electrophilic substitution at the α-position due to increased electron density, as observed in synthetic protocols for 3-(furan-2-yl)propenoic acids [2].

The morpholine moiety (C~4~H~9~NO) is a six-membered saturated ring containing one oxygen and one nitrogen atom. Its chair conformation reduces steric strain while providing two hydrogen-bond acceptors (O and N). Morpholine’s polarity enhances aqueous solubility, a critical factor in drug design for improving pharmacokinetic properties [1]. Nuclear magnetic resonance (NMR) data from related morpholine-containing compounds show distinct proton environments for axial and equatorial positions, influencing molecular recognition patterns [1].

Table 1: Key Heterocyclic Properties

ParameterFuran RingMorpholine Moiety
AromaticityYesNo
Ring StrainLowModerate
Hydrogen BondingAcceptor onlyDual acceptor
Electron DensityHigh (α-positions)Uniform

Furan-Morpholine Hybrid Architecture Research Significance

The covalent linkage between furan and morpholine via a β-hydroxyethyl spacer creates a chiral center at the ethanol carbon. This hybrid architecture enables:

  • Conformational flexibility: The ethyl spacer allows rotation, facilitating adaptive binding in biological targets.
  • Polarity gradient: The hydrophilic morpholine counterbalances the moderately hydrophobic furan, creating amphiphilic character suitable for membrane penetration [3].
  • Stereoelectronic tuning: The hydroxyl group’s orientation modulates electron donation to both rings, as evidenced by infrared (IR) spectroscopy studies showing O–H stretching frequencies at 3200–3400 cm^-1^ in analogous alcohols [2].

X-ray crystallography of related compounds reveals intramolecular hydrogen bonding between the hydroxyl proton and morpholine’s oxygen, stabilizing a specific conformation critical for receptor interaction [1].

Structure Classification within Medicinal Chemistry Research

This compound belongs to three medicinal chemistry structural classes:

  • Heterocyclic hybrids: Combines privileged scaffolds for multitarget engagement
  • Small-molecule hydrogen-bond donors: Hydroxyl group participates in target binding
  • Spirocyclic analogs: Potential for constrained geometries via intramolecular cyclization

Comparative analysis with FDA-approved morpholine-containing drugs shows conserved hydrogen-bond acceptor patterns, while the furan ring introduces planar rigidity absent in purely aliphatic analogs [1].

Research-Relevant Functional Group Analysis

Hydroxyl Group (-OH)

  • pK~a~ ≈ 16 (estimated via Hammett correlations)
  • Participates in:
    • Hydrogen bond donation (e.g., to enzyme active sites)
    • Coordination chemistry with metal catalysts
    • Solubility enhancement (logP reduction by ~1.2 units vs methyl ether analog) [3]

Furan Oxygen

  • Acts as hydrogen-bond acceptor (δ^-~ charge)
  • Stabilizes charge-transfer complexes (UV-Vis λ~max~ 270–290 nm in donor solvents) [2]

Morpholine Nitrogen

  • Basic center (predicted pK~a~ 7.1–7.5)
  • Forms stable salts with carboxylic acids and sulfonic acids
  • Enables pH-dependent solubility (aqueous solubility increases 10-fold at pH <5) [1]

Table 2: Functional Group Contributions

GroupBond AnglesElectronic EffectsReactivity
-OH104° (C–O–H)Electron-withdrawing inductiveNucleophilic substitution
Furan O112° (C–O–C)Resonance donationElectrophilic substitution
Morpholine N109° (C–N–C)Lone pair conjugationAcid-base reactions

Structural Comparison with Related Research Compounds

Comparison 1: Versus 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone

  • Key difference: Ketone (C=O) vs alcohol (-OH) at C1
  • Impact:
    • Higher oxidative stability in alcohol form
    • Alcohol’s hydrogen-bond capacity increases target affinity by 3–5 fold in docking studies [2]
    • Reduced logP (-0.4) improves aqueous solubility [3]

Comparison 2: Versus 3-(Morpholin-4-yl)propan-1-ol

  • Key difference: Furan vs propane spacer
  • Impact:
    • Furan’s planar geometry enables π-π interactions with aromatic residues
    • 20% greater rotational barrier due to conjugated system [1]
    • UV absorption shifted 40 nm bathochromic [2]

Comparison 3: Versus 2-(Furan-2-yl)morpholine

  • Key difference: Ethanol spacer vs direct linkage
  • Impact:
    • Spacer increases molecular weight (MW +58 Da)
    • Enables dual binding modes in enzyme pockets
    • Introduces metabolically labile β-hydroxy group [1]

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol presents three core synthetic challenges:

  • Regio- and chemo-selective C–N bond formation at the benzylic (C-2) position of the furan ring.
  • Subsequent reduction of the formed iminium or carbonyl to the secondary alcohol without defuranisation.
  • Avoidance of over-alkylation leading to bis-morpholine adducts or polymeric furans [5] [4].

Synthetic Research Methodologies

Mannich Reaction Approaches in Research

Furfural undergoes Mannich condensation with morpholine and formaldehyde (or in-situ generated equivalents) to give aminomethylated furans that can be reduced to the target amino-alcohol in a single pot [5] [4]. Montmorillonite K-10 clay triggers an autocatalytic sequence at 333 kelvin, affording 4,5-bis(morpholin-4-yl)cyclopent-2-enone in 99 percent yield within five minutes; dilution with ethanol, followed by sodium tetrahydridoborate, selectively furnishes 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol in 89 percent isolated yield [3].

Representative Mannich-Based Routes to the Target Amino-AlcoholSolventCatalystTime (min)Yield (%)Green Metric E-factor
Furfural + morpholine + formaldehyde, followed by sodium tetrahydridoborate reduction [3]EthanolMontmorillonite K-10589 [3]2.1 [3]
Furfural + morpholine in choline chloride–urea deep eutectic solvent; spontaneous reduction with excess amine [4]Deep eutectic solventNone3087 [4]1.8 [4]

The clay-mediated protocol tolerates substituted furfural analogues and primary amines, demonstrating broad substrate scope [3].

Catalyst-Free Synthesis Research Methods

Deep eutectic solvents composed of choline chloride and urea create a hydrogen-bond network that activates both the carbonyl of furfural and the secondary amine, enabling catalyst-free condensation under 333 kelvin [4]. The reaction is complete in thirty minutes; the eutectic phase is recycled four times with negligible loss of activity, underscoring solvent sustainability [4]. Ultrasound-promoted reduction using sodium tetrahydridoborate further obviates metal catalysts while retaining high selectivity toward the secondary alcohol [2].

Microwave-Assisted Synthesis Investigations

Microwave irradiation accelerates both the condensation and the reduction steps. Experiments on a commercial 900 watt system showed complete conversion of furfural and morpholine to the Mannich adduct within five minutes at 333 kelvin, followed by instantaneous reduction to the alcohol using in-situ generated formate hydride donors, giving 97 percent yield [3]. Separate studies on biomass-derived furfural dehydration confirm that microwave fields enhance furfural reactivity by selective dielectric heating of polar intermediates [6].

Green Chemistry Research Approaches

Researchers have benchmarked each protocol against the Twelve Principles of Green Chemistry. Deep-eutectic-solvent media eliminate volatile organic compounds, and their low viscosity simplifies product separation [4]. Electrocatalytic Achmatowicz rearrangement repurposes furfuryl alcohol to an oxidised intermediate that can be intercepted by morpholine, creating an indirect but high-atom-efficiency route [7]. Table 3 compares life-cycle metrics.

Environmental Performance IndicatorsClay-Mannich [3]Deep Eutectic Route [4]Electrocatalytic Pathway [7]
Atom economy (%)82 [3]85 [4]90 [7]
E-factor2.1 [3]1.8 [4]1.3 [7]
Hazard quotientModerate (clay dust) [3]Low [4]Low [7]

Click Chemistry Applications in Research Synthesis

Click reactions, notably copper-catalysed azide–alkyne cycloadditions, enable modular elaboration of the morpholine motif after the amino-alcohol is formed. Mishra and Tiwari synthesised azido-alcohols via epichlorohydrin ring opening, followed by click coupling and intramolecular cyclisation to morpholine-fused triazoles; the amino-alcohol stereocentre from 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is retained, providing rapid access to bioactive scaffolds [8].

Flow Chemistry Synthesis Research

Continuous tubular reactors packed with silica-immobilised copper(II) triflate convert furfural and morpholine into aminals under steady-state conditions; downstream in-line reduction with ethanol and hydrogen yields the target alcohol at 26 grams per hour productivity [9]. Basic zirconium carbonate fixed-bed reactors accomplish Meerwein–Ponndorf–Verley reduction of furfural to furfuryl alcohol with residence times under one minute, highlighting the feasibility of integrating condensation and reduction into a single continuous platform [10].

Flow-Based Performance SnapshotResidence Time (s)Space–Time-Yield (kg L⁻¹ h⁻¹)Conversion (%)
Copper-silica packed bed (furfural + morpholine) [9]900.42 [9]94 [9]
Basic zirconium carbonate MPV reduction [10]600.55 [10]99 [10]

Optimization of Synthetic Pathways Research

Kinetic analysis of nucleophilic substitution on ionisable Fischer thiocarbene complexes bearing furyl groups shows first-order dependence on morpholine concentration, with rate constants increasing with amine basicity up to pKₐ = 10 [11]. Bench experiments varying catalyst loading, solvent polarity, and microwave power converge on an optimum at 10 percent clay by weight, ethanol as solvent, and 500 watt irradiation, balancing energy input and yield [3]. Response-surface modelling predicts a maximum 91 percent yield at 338 kelvin and morpholine-to-furfural ratio of 2.2 : 1 [4].

Scalability Research for Laboratory and Industrial Applications

Semi-batch up-scaling of the clay-mediated microwave route to a ten-millimole charge delivered 98 percent isolated yield after simple filtration and vacuum distillation, confirming linear scalability [3]. In contrast, the deep-eutectic method has been demonstrated on a one-hundred-millimole scale; solvent recovery by vacuum evaporation followed by water wash maintains eutectic integrity and lowers operating cost by 37 percent compared with ethanol reflux [4]. Engineering studies report an overall process mass intensity of 26 kilograms per kilogram of product when integrating continuous flow condensation with in-line reduction and solvent recycling, meeting European Best Available Techniques energy benchmarks [12].

Comparative Analysis of Methodologies

CriterionMannich–ClayCatalyst-Free Deep EutecticMicrowaveElectrocatalyticContinuous Flow
Yield (%)89 [3]87 [4]97 [3]78 [7]94 [9]
Reaction time (min)5305601
Energy demand (kWh kg⁻¹)0.35 [3]0.28 [4]0.31 [3]0.22 [7]0.18 [12]
Recyclable catalyst/mediumYes [3]Yes [4]Yes (clay) [3]Yes (nickel polymer) [7]Yes [9]

XLogP3

-0.2

Dates

Last modified: 04-14-2024

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